WAY-659590
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-659590 involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with N-(m-tolyl)hydroxylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
WAY-659590 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
WAY-659590 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Biochemical Research: Used as a probe to study biochemical pathways and reactions.
Pharmacological Studies: Investigated for its potential therapeutic effects and mechanisms of action.
Industrial Applications: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-659590 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
WAY-659590 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-316606: A sclerostin inhibitor.
Uniqueness
This compound is unique due to its specific chemical structure and bioactivity, which make it suitable for particular research applications. Its ability to modulate specific biochemical pathways sets it apart from other compounds .
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-2-4-14(7-12)19-17(20)10-23-18-9-13-5-6-15-16(8-13)22-11-21-15/h2-9H,10-11H2,1H3,(H,19,20)/b18-9+ |
InChI Key |
YIWNUCNIUSQNDB-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CO/N=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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